molecular formula C13H10ClN5O2 B6568465 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide CAS No. 946308-52-7

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B6568465
CAS No.: 946308-52-7
M. Wt: 303.70 g/mol
InChI Key: UWOCYKAKSAGWSH-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is a synthetic organic compound featuring a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the 1-position. The tetrazole ring is linked via a methylene bridge to a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOCYKAKSAGWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide ()

  • Molecular Formula : C₁₆H₂₀ClN₅O
  • Molecular Weight : 333.82 g/mol
  • Key Features :
    • Shares the 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl backbone.
    • Differs in the amide substituent: cyclohexylacetamide replaces furan-2-carboxamide.
  • Comparison :
    • The cyclohexyl group enhances lipophilicity compared to the furan ring, which contains an oxygen atom that may increase polarity. This difference could influence solubility, bioavailability, and membrane permeability.
    • The molecular weight of the target compound (estimated as ~331.73 g/mol for C₁₄H₁₁ClN₅O₂) is slightly lower due to the smaller furan substituent .

Piperidin-Benzodiazol Tetrazole Derivative ()

  • Key Features :
    • Contains a 1,2,3,4-tetrazole linked to a piperidin-benzodiazol system.
    • Synthesized via the Ugi-Azide four-component reaction with a 76% yield.
  • Comparison: Demonstrates the synthetic versatility of tetrazole derivatives, suggesting that the target compound could be synthesized using similar multicomponent reactions.

Functional Group Analogues: Heterocyclic Systems

Triazole-Based Pesticides ()

  • Examples : Metconazole, Triticonazole
  • Key Features :
    • Contain 1,2,4-triazole and chlorophenyl groups.
    • Used as fungicides due to their ability to inhibit sterol biosynthesis in fungi.
  • Comparison: The target compound’s tetrazole ring may offer similar bioactivity but with distinct electronic and steric properties.

Pyrazole-Carbaldehyde Derivatives ()

  • Key Features :
    • Include sulfanyl and trifluoromethyl groups.
    • Structural data highlight bond connectivity and conformational flexibility.
  • Comparison :
    • The target compound’s furan ring provides π-electron density, which contrasts with the electron-withdrawing effects of sulfanyl or trifluoromethyl groups in pyrazole derivatives. This difference could influence reactivity or metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity/Lipophilicity
Target Compound C₁₄H₁₁ClN₅O₂* ~331.73 Furan-2-carboxamide Moderate polarity
N-{[1-(4-Chlorophenyl)-...cyclohexylacetamide C₁₆H₂₀ClN₅O 333.82 Cyclohexylacetamide High lipophilicity
Metconazole C₁₇H₂₂ClN₃O 319.83 1,2,4-Triazole, Cyclopentanol Moderate lipophilicity

*Estimated based on structural similarity.

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